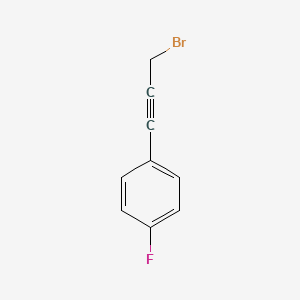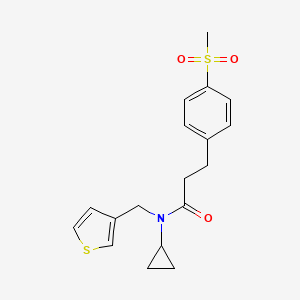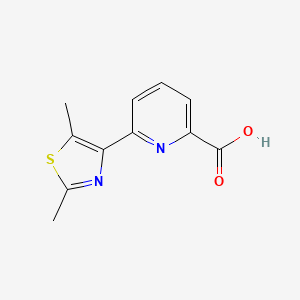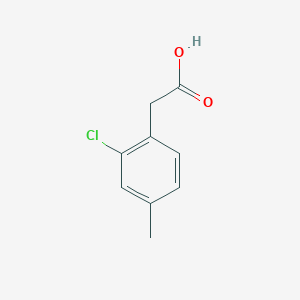![molecular formula C24H34N2O4S B2655427 2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide CAS No. 921926-36-5](/img/structure/B2655427.png)
2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide” is a complex organic molecule. The asymmetric unit of this compound contains two independent molecules having very similar geometries . The main N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety adopts an almost planar structure .
Synthesis Analysis
The compound was prepared by the reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine . More details about the synthesis process are not available in the retrieved documents.Molecular Structure Analysis
The adamantyl substituent occupies the gauche position relative to the C-N bond of the acetamide moiety . The corresponding N-C-C-C dihedral angles are -100.3 (3) and -96.5 (3)° for the two independent molecules .Physical And Chemical Properties Analysis
The compound is part of the asymmetric unit of the title compound, C20H24N2O2S . More specific physical and chemical properties are not available in the retrieved documents.Scientific Research Applications
Cytotoxic Activity
Adamantane derivatives have been explored for their cytotoxic activities against cancer cell lines. A study by Ghorab et al. (2015) synthesized various sulfonamide derivatives with adamantyl moieties and screened them for anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound showed potent activity against breast cancer cell lines, highlighting the potential of adamantane derivatives in cancer therapy (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Anti-Tuberculosis Activity
Another study focused on the synthesis of adamantyl acetamide derivatives and their in vitro anti-tuberculosis activity. Bai et al. (2011) achieved a one-pot synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-adamantylacetamide, which was characterized and shown to have anti-tuberculosis properties (Bai, Y., Wang, L.-j., Chen, Y., Yuan, L., Xu, W., & Sun, T., 2011).
Structural and Fluorescence Studies
Karmakar et al. (2007) investigated the structural aspects and properties of inclusion compounds of amide-containing isoquinoline derivatives. The study focused on the crystal structure and fluorescence emission characteristics of these compounds, providing insights into their potential applications in material science and molecular engineering (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Broad-Spectrum Antibacterial Activity
Hashimoto et al. (2007) reported the synthesis of a potent broad-spectrum antibacterial isothiazoloquinolone, showcasing the molecular structure and synthesis method. This compound demonstrated effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), indicating the therapeutic potential of adamantane derivatives in addressing antibiotic resistance (Hashimoto, A., Pais, G., Wang, Q., Lucien, E., Incarvito, C., Deshpande, M., Bradbury, B. J., & Wiles, J. A., 2007).
properties
IUPAC Name |
2-(1-adamantyl)-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-30-22-3-2-21-16-26(6-4-20(21)11-22)31(28,29)7-5-25-23(27)15-24-12-17-8-18(13-24)10-19(9-17)14-24/h2-3,11,17-19H,4-10,12-16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLNCADSDNZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CC34CC5CC(C3)CC(C5)C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)


![(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate](/img/structure/B2655355.png)




